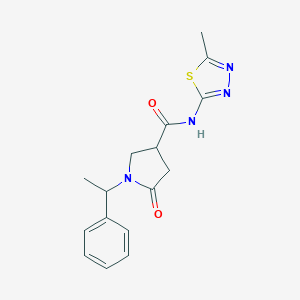
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is not fully understood. However, it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which may contribute to its neuroprotective effects. It has also been found to modulate the activity of ion channels such as voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse range of molecular targets and biochemical and physiological effects make it a promising candidate for drug discovery. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide. One direction is the development of new drugs based on this compound for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of its potential as a tool for studying the molecular mechanisms underlying various physiological processes such as synaptic transmission and ion channel regulation. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 1-(1-phenylethyl)pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Propiedades
Fórmula molecular |
C16H18N4O2S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2S/c1-10(12-6-4-3-5-7-12)20-9-13(8-14(20)21)15(22)17-16-19-18-11(2)23-16/h3-7,10,13H,8-9H2,1-2H3,(H,17,19,22) |
Clave InChI |
HQZGOENDBSCGOT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)


![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)




![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)
![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)

